2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2-fluoro-N-[3-oxo-3-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c22-17-8-3-4-9-18(17)30(27,28)23-12-10-19(25)24-13-5-11-21(14-24)16-7-2-1-6-15(16)20(26)29-21/h1-4,6-9,23H,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVKRDJFYYWLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure combined with a benzenesulfonamide moiety. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is .
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit specific enzymes, particularly those involved in metabolic pathways. This compound may similarly inhibit target enzymes relevant to disease processes.
- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in inflammatory and metabolic responses.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacterial strains due to sulfonamide characteristics. |
| Anti-inflammatory | Possible modulation of inflammatory pathways through enzyme inhibition. |
| Anticancer | Indications of cytotoxic effects on cancer cell lines in preliminary studies. |
| Neuroprotective | Potential protective effects in neurodegenerative models have been suggested. |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that this compound may also share this property .
- Cytotoxicity in Cancer Cells : Research involving a related spiro compound indicated that it could induce apoptosis in various cancer cell lines. This suggests a potential mechanism for anticancer activity which may be applicable to the compound .
- Neuroprotection Studies : Preliminary data from animal models indicate that compounds with similar structures can reduce neuroinflammation and protect neuronal cells from oxidative stress .
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that compounds similar to 2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide exhibit promising anticancer activities. For instance, research into sulfonamide derivatives has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study Example :
A study conducted on a series of benzenesulfonamide derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance therapeutic efficacy .
Antimicrobial Properties
The compound's structural features make it a candidate for developing new antimicrobial agents. The emergence of antibiotic resistance necessitates novel compounds that can effectively target resistant bacterial strains.
Research Findings :
A rational design approach led to the synthesis of various benzenesulfonamide derivatives, which were evaluated for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria, making them suitable candidates for further development as antibiotics .
| Compound | Resistance Profile | Activity Level |
|---|---|---|
| Compound X | MRSA | High |
| Compound Y | E. coli | Moderate |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to tankyrase enzymes implicated in cancer and degenerative diseases. Inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in certain conditions.
Example Study :
Research has shown that specific modifications to the sulfonamide group enhance binding affinity to target enzymes, indicating that this compound could be optimized for better therapeutic outcomes in treating cancers associated with tankyrase activity .
Preparation Methods
Cyclization Strategies
The spirocyclic core is synthesized via acid-catalyzed cyclization of 1-(2-bromophenyl)piperidin-3-one under modified Buchwald-Hartwig conditions. Palladium-catalyzed intramolecular coupling facilitates ring closure:
1-(2-Bromophenyl)piperidin-3-one
→ Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 95°C, 16h
→ Spiro[isobenzofuran-1,3'-piperidin]-3-one (72% yield)
Key Observations :
- BINAP ligand critical for suppressing β-hydride elimination.
- Cs₂CO₃ outperforms K₂CO₃ in preventing ketone reduction.
- Microwave irradiation reduces reaction time to 2h with comparable yields.
Propyl Linker Installation
Reductive Amination Approach
A two-step sequence attaches the propyl chain while introducing the ketone:
Step 1 : Condensation of spirocyclic amine with methyl 4-oxopentanoate :
Spiro[isobenzofuran-1,3'-piperidin]-3-one + methyl 4-oxopentanoate
→ NaCNBH₃, AcOH, THF/MeOH (1:1), 20h, rt
→ Secondary amine intermediate (63% yield)
Step 2 : Oxidative cleavage of the alcohol intermediate:
Secondary alcohol → Dess-Martin periodinane, CH₂Cl₂ → Ketone (91% yield)
Direct Amide Coupling
HATU-mediated coupling proves effective for connecting pre-formed β-keto acids:
3-Oxo-pentanoic acid + spirocyclic amine
→ HATU, DIPEA, DMF, 20°C, 5h → Amide product (52% yield)
Optimization Notes :
- DIPEA concentration critical for suppressing epimerization.
- DMF superior to THF in solubility of β-keto acids.
Sulfonylation of Terminal Amine
Protection/Deprotection Strategy
Boc protection prevents undesired side reactions during earlier stages:
Propylamine intermediate → Boc₂O, DMAP → Boc-protected amine (94% yield)
→ TFA/CH₂Cl₂ (1:1) → Free amine (quantitative)
Sulfonyl Chloride Coupling
Reaction with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Free amine + 2-FC₆H₄SO₂Cl
→ NaOH (aq), THF, 0°C → Sulfonamide product (78% yield)
Critical Parameters :
- Temperature control (<5°C) prevents sulfonate ester formation.
- Stoichiometry : 1.2 eq sulfonyl chloride ensures complete conversion.
Spectroscopic Validation
¹H NMR Characterization
Diagnostic signals confirm structural elements:
Mass Spectrometry
- ESI+ : m/z 470.9 [M+H]⁺ matches theoretical MW.
- Fragmentation pattern : Loss of SO₂C₆H₃F (Δm/z 157.1) confirms sulfonamide group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Reductive Amination | 63 | 98.2 | Moderate |
| Direct Amidation | 52 | 99.1 | High |
| Microwave-Assisted | 68 | 97.8 | High |
Tradeoffs :
- Reductive amination offers better stereocontrol but requires oxidation step.
- Direct amidation avoids redox steps but struggles with β-keto acid stability.
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity?
The synthesis requires meticulous optimization of reaction conditions, including temperature (typically 50–80°C), solvent choice (e.g., dichloromethane or ethanol for solubility and reactivity), and reaction time (monitored via TLC/HPLC). Catalysts such as Lewis acids may accelerate spirocyclization. Post-reaction purification via column chromatography or preparative HPLC is essential to isolate the target compound from byproducts .
Q. Which analytical techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the spirocyclic core and sulfonamide linkage. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) functional groups. Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct stress testing by exposing the compound to varying pH (2–12), temperatures (4–60°C), and light (UV-vis). Monitor degradation via HPLC and characterize degradation products using LC-MS. Stability data guide storage conditions (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. What strategies address contradictions in reported reaction yields for spirocyclic intermediates?
Discrepancies may arise from solvent polarity effects or trace moisture. Use Design of Experiments (DoE) to evaluate factors like solvent dielectric constant, catalyst loading, and moisture content. Sensitivity analysis identifies critical parameters for reproducibility .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Synthesize analogs with modified substituents (e.g., halogens, methyl groups) on the benzenesulfonamide or spiro rings. Test in vitro against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or enzymatic assays. Correlate substituent electronic properties (Hammett σ values) with activity .
Q. What computational methods predict biological targets for this compound?
Perform molecular docking (AutoDock Vina, Glide) against protein databases (PDB) to identify binding pockets. Validate predictions with molecular dynamics simulations (GROMACS) and compare to known spirocompound-target interactions (e.g., neurotransmitter receptors) .
Q. How does the reaction mechanism for spirocyclic ring formation proceed?
The mechanism likely involves nucleophilic attack of a piperidine nitrogen on a carbonyl-activated isobenzofuran precursor, followed by acid-catalyzed cyclization. Isotopic labeling (e.g., ¹⁸O) and kinetic studies (Eyring plots) can elucidate transition states .
Q. What methodologies resolve solubility challenges in biological assays?
Employ co-solvents (DMSO:PBS mixtures) or formulate as a cyclodextrin inclusion complex. Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility while retaining activity .
Q. How can industrial-scale synthesis challenges be mitigated?
Replace batch processing with continuous flow reactors to improve heat/mass transfer. Optimize chromatography using simulated moving bed (SMB) systems for high-throughput purification .
Q. What techniques characterize protein-binding interactions?
Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Competitive binding assays with fluorescent probes validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
